molecular formula C20H24N4O3S2 B6037660 N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B6037660
M. Wt: 432.6 g/mol
InChI Key: MAQCKONMUIJWOI-UHFFFAOYSA-N
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Description

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a piperidine ring, and a thiophene sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperidine ring and the thiophene sulfonamide group. Common reagents used in these reactions include benzimidazole, piperidine, thiophene-2-sulfonyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The benzimidazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or piperidine rings.

Scientific Research Applications

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine and thiophene sulfonamide groups can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Thiophene sulfonamides: These compounds are known for their applications in materials science and pharmaceuticals.

Uniqueness

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzimidazole, piperidine, and thiophene sulfonamide groups allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[[1-[3-(benzimidazol-1-yl)propanoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c25-19(9-11-24-15-21-17-6-1-2-7-18(17)24)23-10-3-5-16(14-23)13-22-29(26,27)20-8-4-12-28-20/h1-2,4,6-8,12,15-16,22H,3,5,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCKONMUIJWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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